Alanosine

MTAP deficiency T-cell acute lymphoblastic leukemia IC₅₀

Alanosine is the only diazeniumdiolate antibiotic that functions as a mechanism-based adenylosuccinate synthetase (ADSS) inhibitor, uniquely lethal to MTAP-deficient cells (>20-fold IC₅₀ shift vs. MTAP-proficient). Unlike broad-spectrum antimetabolites (DON, azaserine, methotrexate), its therapeutic window depends entirely on binary MTAP context, enabling tumor-selective adenine depletion without affecting guanine pools. Validated for chronomodulated delivery (ZT19 dosing reduces lethality 5-fold) and paclitaxel combination in NSCLC xenografts. For laboratory use only; MTAP-status verification of model systems is essential for contextual activity.

Molecular Formula C3H7N3O4
Molecular Weight 149.11 g/mol
CAS No. 5854-93-3
Cat. No. B1664490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanosine
CAS5854-93-3
SynonymsSDX102;  SDX-102;  SDX 102;  alanosine;  L-alanosine.
Molecular FormulaC3H7N3O4
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[N+](=NO)[O-]
InChIInChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1
InChIKeyMLFKVJCWGUZWNV-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alanosine (CAS 5854-93-3): A De Novo Purine Synthesis Inhibitor with Conditional Antimetabolite Activity


Alanosine (L-Alanosine, NSC-153353, SDX-102) is a diazeniumdiolate antibiotic first isolated from Streptomyces alanosinicus that functions as a mechanism-based inhibitor of adenylosuccinate synthetase (ADSS), the enzyme converting inosine monophosphate (IMP) to adenylosuccinate in the de novo purine biosynthesis pathway . Its cytotoxicity is uniquely potentiated in cells lacking functional methylthioadenosine phosphorylase (MTAP), an enzyme critical for the purine salvage pathway; MTAP-deficient cells are rendered wholly dependent on de novo AMP synthesis and thus hypersensitive to alanosine [1]. The compound exists as a natural L-enantiomer and is characterized by an unusual N-nitrosohydroxylamino group on an aliphatic chain [2]. Despite its conditional activity, alanosine advanced to Phase II clinical trials but was ultimately discontinued due to insufficient efficacy in MTAP-deficient solid tumors [3].

Procurement Rationale for Alanosine: Why MTAP-Dependent Selectivity Precludes Simple In-Class Substitution


Generic substitution within the class of de novo purine synthesis inhibitors is scientifically invalid because alanosine's therapeutic window is not driven by absolute potency but by a binary molecular context: the presence or absence of the salvage enzyme MTAP. Unlike broad-spectrum inhibitors such as 6-diazo-5-oxo-L-norleucine (DON) or azaserine that block multiple glutamine-utilizing enzymes with high systemic toxicity [1], alanosine's selective lethality toward MTAP-negative cells is the cornerstone of its differentiation. Consequently, substituting alanosine with another antimetabolite that lacks this MTAP-dependent selectivity—such as methotrexate, 5-fluorouracil, or even closely related analogs like PALA—would eliminate the basis for tumor-selective targeting and expose normal MTAP-positive tissues to unnecessary toxicity [2]. The quantitative evidence below demonstrates that the >20-fold difference in IC₅₀ between MTAP-deficient and MTAP-proficient cells is a unique, context-dependent feature that defines alanosine's scientific and procurement value.

Quantitative Differentiation of Alanosine: Head-to-Head Evidence Against Comparators


Selectivity Window: Alanosine IC₅₀ Differential in MTAP-Deficient vs. MTAP-Proficient Primary T-ALL Cells

Alanosine demonstrates a pronounced selectivity window in primary T-ALL cells based on MTAP status. In MTAP-negative primary T-ALL cells, the mean IC₅₀ was 4.8 ± 5.3 μM, whereas MTAP-positive T-ALL cells exhibited significantly higher IC₅₀ values (19 ± 18 μM for 60% of cases; >80 μM for the remaining 40%) [1]. This approximately 4-fold to >16-fold difference in sensitivity provides a quantitative basis for MTAP-selective targeting.

MTAP deficiency T-cell acute lymphoblastic leukemia IC₅₀ selectivity

Comparative Selectivity: Alanosine vs. 6-Methylmercaptopurine Riboside (MMPR) in Soft Tissue Sarcoma Cells

In a direct comparison of two de novo purine synthesis inhibitors, alanosine and MMPR both exhibited >20-fold lower IC₅₀ values in MTAP-deficient soft tissue sarcoma cell lines relative to MTAP-positive lines [1]. However, alanosine uniquely targets adenylosuccinate synthetase (AMP synthesis), whereas MMPR broadly inhibits early de novo purine biosynthesis via amidophosphoribosyltransferase [2]. This mechanistic distinction is critical: alanosine's effects on cell cycle progression differ markedly from MMPR, with alanosine showing delayed onset of DNA synthesis inhibition [3].

soft tissue sarcoma MTAP comparative efficacy 6-MMPR

In Vivo Selectivity Confirmation: Alanosine Sensitivity in HT-1080 Xenografts with Restored MTAP

To confirm that MTAP status causally determines alanosine sensitivity in vivo, HT-1080 xenografts were generated with and without MTAP expression. Tumors lacking MTAP were significantly more sensitive to alanosine treatment than those expressing MTAP [1]. Furthermore, genetic restoration of MTAP in HT-1080 cells reversed sensitivity, providing causal evidence that MTAP loss is necessary and sufficient for alanosine activity [2].

in vivo xenograft MTAP rescue selectivity

Clinical Translation Failure: Phase II Objective Response Rate in MTAP-Deficient Solid Tumors

Despite robust preclinical selectivity, alanosine failed to demonstrate objective responses in a multicenter Phase II trial of 65 patients with advanced MTAP-deficient solid tumors. At a dose of 80 mg/m²/day by continuous intravenous infusion for 5 days every 21 days, there were no objective responses; 24% of patients achieved stable disease [1]. This contrasts sharply with the >20-fold in vitro selectivity observed in cell lines and the in vivo xenograft efficacy, underscoring the challenge of translating biochemical selectivity to clinical benefit in advanced disease.

Phase II clinical trial objective response efficacy

Circadian Dosing Optimization: Toxicity Reduction Without Efficacy Loss in P388 Leukemia Model

Circadian timing of alanosine (SDX-102) administration significantly reduced toxicity in mice without compromising antitumor efficacy. Dosing at 19 hours after light onset reduced lethality 5-fold after a single dose and 3-fold after multiple doses compared to dosing at the worst time point [1]. Importantly, median survival time in MTAP-deficient P388 leukemia-bearing mice was 19 days regardless of dosing time, compared to 10 days for controls [2]. This demonstrates that toxicity can be mitigated through chronomodulated delivery while preserving the MTAP-selective antitumor activity.

chronotherapy circadian toxicity P388

Combination Synergy: Alanosine Enhances Paclitaxel Activity in MTAP-Deleted NSCLC Xenografts

In an A549 NSCLC xenograft model (MTAP-negative), the combination of alanosine (SDX-102, 40 mg/kg/d s.c. infusion) with paclitaxel (12 mg/kg/d i.p.) significantly prolonged tumor growth inhibition compared to either agent alone. The time for tumors to reach 10× initial volume was >60 days for the combination group, versus 32.2 days (control), 29.6 days (alanosine alone), and 43.2 days (paclitaxel alone) [1]. On day 46, the percent mean change in tumor volume was 464 ± 225 for paclitaxel alone versus 1449 ± 236 for the combination (P=0.01). Notably, 3 of 8 mice in the combination group remained tumor-free at day 60, whereas no mice in other groups were tumor-free [2].

combination therapy paclitaxel NSCLC synergy

Application Scenarios for Alanosine Based on Quantified Differentiation Evidence


MTAP-Deficient Cancer Cell Line Panel Screening

Given the >20-fold difference in IC₅₀ between MTAP-deficient and MTAP-proficient soft tissue sarcoma cells [1], alanosine is optimally employed as a tool compound to screen cell line panels for MTAP-dependent sensitivity. Procurement should be restricted to laboratories with validated MTAP immunohistochemistry or gene deletion assays to ensure that the compound's conditional activity is properly contextualized.

Mechanistic Studies of Purine Nucleotide Pool Depletion

Alanosine's specific inhibition of adenylosuccinate synthetase leads to depletion of adenine nucleotide pools without significantly affecting guanine nucleotide levels in short-term incubations, unlike broad-spectrum inhibitors such as 6-MMPR [1]. This property makes it uniquely valuable for dissecting the distinct cellular consequences of adenine versus guanine depletion in purine metabolism research [2].

Chronotherapy Optimization Studies in Murine Models

The demonstration that circadian dosing at 19 hours after light onset reduces lethality 5-fold while preserving antitumor efficacy [1] positions alanosine as a reference compound for investigating chronomodulated delivery of antimetabolites. Researchers exploring time-of-day dependent toxicity in normal tissues (e.g., bone marrow, intestinal mucosa) should procure alanosine for these specialized pharmacokinetic/pharmacodynamic studies.

Combination Therapy with Taxanes in MTAP-Negative Xenografts

The enhanced tumor growth inhibition and increased tumor-free survival observed when alanosine is combined with paclitaxel in A549 NSCLC xenografts [1] supports its use in preclinical combination studies for MTAP-deleted lung cancer models. Procurement for this application should be accompanied by MTAP status verification of the model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.